

An In-Depth Technical Guide to the Synthesis of Noribogaine from Pyridine

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This technical guide provides a comprehensive overview of a modern and efficient synthetic route to **noribogaine**, a psychoactive metabolite of ibogaine with significant therapeutic potential. The synthesis commences with the readily available and inexpensive starting material, pyridine, and proceeds through a modular, gram-scale synthesis of (±)-ibogaine, which is then demethylated to afford the target compound, (±)-**noribogaine**.

This document collates detailed experimental protocols, quantitative data from key experimental steps, and visualizations of the synthetic pathway and experimental workflows to support research and development in this field. The core of the ibogaine synthesis is based on the work of lyer et al., as published in Nature Chemistry, which represents a significant advancement in the accessibility of iboga alkaloids.[1][2]

I. Overall Synthetic Strategy

The total synthesis of (±)-**noribogaine** from pyridine is achieved in eight sequential steps. The initial seven steps construct the intricate pentacyclic core of (±)-ibogaine, which is the immediate precursor to **noribogaine**. The final step involves the O-demethylation of the methoxy group on the indole ring of ibogaine to yield the corresponding phenol, **noribogaine**.

The key strategic elements of the ibogaine synthesis include:



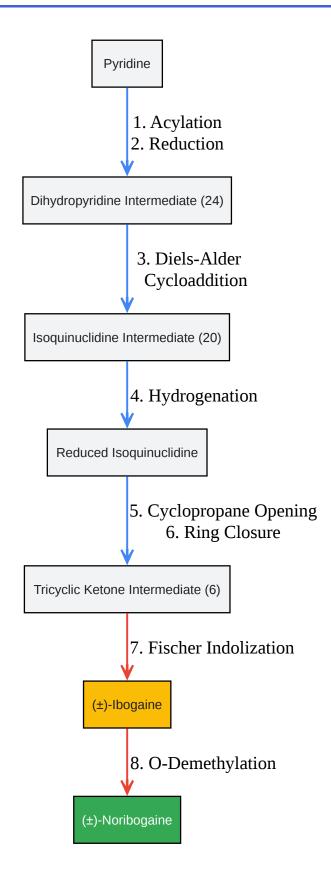




- Late-Stage Indole Formation: The indole moiety is introduced in the final steps of the ibogaine synthesis, allowing for greater modularity and the potential for late-stage diversification to create various analogs.[1]
- Diels-Alder Cycloaddition: A crucial step to construct the isoquinuclidine core of the molecule.[3]
- Ring Expansion: A strained three-membered ring is expanded to form the characteristic seven-membered azepine ring of the iboga alkaloid scaffold.[3]

This overall strategy is depicted in the following pathway diagram:





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Caption: Overall synthetic pathway from Pyridine to (±)-Noribogaine.



II. Quantitative Data Summary

The following tables summarize the quantitative data for the 7-step synthesis of (±)-ibogaine from pyridine, as reported by lyer et al., and a representative protocol for the final O-demethylation step.

Table 1: Synthesis of (±)-Ibogaine from Pyridine



Step	Reaction	Starting Material	Product	Reagents	Yield (%)	Scale
1 & 2	One-pot Acylation and Reduction	Pyridine	Dihydropyri dine (24)	Benzyl chloroform ate, NaBH4	98	20 g
3	Diels-Alder Cycloadditi on	Dihydropyri dine (24)	Isoquinucli dine (20)	Cyclopropy I enone (9), NaOMe	90	Decagram
4	Hydrogena tion	Isoquinucli dine (20)	Reduced Isoquinucli dine (14)	Pd/C, H2	91	-
5 & 6	Cyclopropa ne Opening & Ring Closure	Reduced Isoquinucli dine (14)	Tricyclic Ketone (15)	HBr, then SN2 cyclization	40 (over 2 steps)	-
7	Fischer Indolization	Tricyclic Ketone (15)	(±)- Ibogaine	4- Methoxyph enylhydrazi ne hydrochlori de, polyphosp horic acid	-	-
-	Overall Yield (Ibogaine)	Pyridine	(±)- Ibogaine	-	~6-29	Gram- scale

Note: Specific yields for step 7 were not detailed in the primary publication abstract but contribute to the cited overall yield.[4][5][6]

Table 2: O-Demethylation of (±)-Ibogaine to (±)-Noribogaine



Step	Reaction	Starting Material	Product	Reagents	Solvent
8	O- Demethylatio n	(±)-Ibogaine	(±)- Noribogaine	Boron tribromide (BBr ₃)	DCM

III. Detailed Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of (±)-**noribogaine** from pyridine.

Part 1: Synthesis of (±)-lbogaine

The initial seven steps for the synthesis of (±)-ibogaine are based on the gram-scale synthesis reported by Iyer et al.[1]

Step 1 & 2: One-pot Acylation and Reduction of Pyridine to Dihydropyridine (24)

- Procedure: In a suitable reaction vessel, pyridine is dissolved in methanol and cooled to -78
 °C. Benzyl chloroformate is added, followed by sodium borohydride.
- Significance: This one-pot procedure efficiently converts inexpensive pyridine into a key dihydropyridine intermediate on a large scale.[1]

Step 3: Diels-Alder Cycloaddition to form Isoquinuclidine (20)

- Procedure: The dihydropyridine intermediate (24) is reacted with cyclopropyl enone (9).
 Following the cycloaddition, sodium methoxide in methanol is added to facilitate epimerization.
- Significance: This step constructs the core isoquinuclidine ring structure of the iboga alkaloids in excellent yield.[1]

Step 4: Hydrogenation of Isoquinuclidine (20)

• Procedure: The isoquinuclidine intermediate (20) is subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.



 Significance: This reduction sets the stereochemistry at a key position on the isoquinuclidine core.[1]

Step 5 & 6: Cyclopropane Opening and Ring Closure to form Tricyclic Ketone (15)

- Procedure: The reduced isoquinuclidine (14) is treated with hydrobromic acid (HBr) to open the cyclopropane ring, forming an alkyl bromide intermediate. This intermediate undergoes a subsequent intramolecular SN2 reaction to close the seven-membered ring, yielding the tricyclic ketone (15).
- Significance: These steps form the characteristic seven-membered tetrahydroazepine ring of the iboga alkaloid scaffold.[1]

Step 7: Fischer Indolization to form (±)-Ibogaine

- Procedure: The tricyclic ketone intermediate (15) is reacted with 4-methoxyphenylhydrazine
 hydrochloride in the presence of a strong acid catalyst, such as polyphosphoric acid, to
 induce a Fischer indole synthesis.
- Significance: This is the final step in the assembly of the ibogaine core, where the indole ring system is installed.

Part 2: Synthesis of (±)-Noribogaine

The final step is the demethylation of the synthesized (±)-ibogaine.

Step 8: O-Demethylation of (±)-Ibogaine

- Reagents and Equipment:
 - (±)-Ibogaine
 - Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
 - Anhydrous Dichloromethane (DCM)
 - Methanol



- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Standard laboratory glassware, under an inert atmosphere (Nitrogen or Argon)
- Magnetic stirrer and stirring bar
- Ice bath

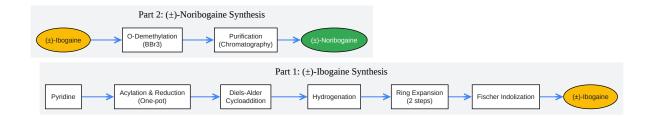
Procedure:

- A solution of (±)-ibogaine in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.
- The solution is cooled to 0 °C in an ice bath.
- A solution of boron tribromide (BBr₃) in DCM (typically 2-3 equivalents) is added dropwise to the stirred solution of ibogaine.
- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.
- The mixture is then concentrated under reduced pressure.
- The residue is partitioned between DCM and a saturated aqueous solution of NaHCO₃.
- The aqueous layer is extracted multiple times with DCM.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (±)-noribogaine.
- The crude product is then purified by column chromatography.

IV. Workflow and Relationship Diagrams

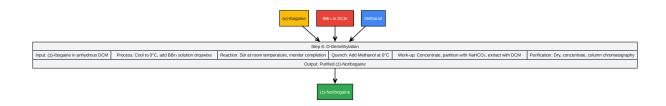
The following diagrams, generated using Graphviz, illustrate the experimental workflow and logical relationships within the synthesis.





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Caption: High-level experimental workflow for **Noribogaine** synthesis.



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Caption: Detailed workflow for the O-Demethylation of Ibogaine.

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